REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5](=[O:8])[CH2:6][SH:7])[CH2:3][CH2:2]1.C[O-].[Na+].Cl[C:13]1[N:20]=[C:19]([O:21][CH3:22])[C:18]([Cl:23])=[C:17]([CH3:24])[C:14]=1[C:15]#[N:16].O>CO>[CH:1]1([NH:4][C:5]([C:6]2[S:7][C:13]3=[N:20][C:19]([O:21][CH3:22])=[C:18]([Cl:23])[C:17]([CH3:24])=[C:14]3[C:15]=2[NH2:16])=[O:8])[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
6.65 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(CS)=O
|
Name
|
sodium methoxide
|
Quantity
|
11.59 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C(=C(C(=N1)OC)Cl)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel is sealed
|
Type
|
TEMPERATURE
|
Details
|
heated at 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
A thick white precipitate is formed
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 0° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the solid is collected by filtration
|
Type
|
CUSTOM
|
Details
|
is placed in the vacuum oven at 60° C.
|
Type
|
CUSTOM
|
Details
|
to dry overnight (7.74 g, 54%)
|
Duration
|
8 (± 8) h
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)NC(=O)C1=C(C=2C(=NC(=C(C2C)Cl)OC)S1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |